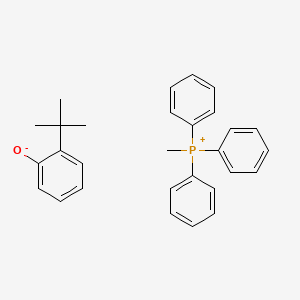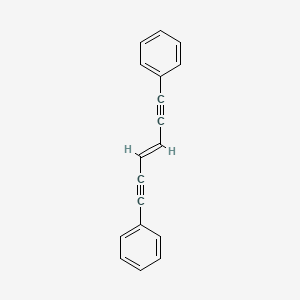
trans-E-1,6-Diphenyl-3-hexene-1,5-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-E-1,6-Diphenyl-3-hexene-1,5-diyne: is an organic compound with the molecular formula C18H12 It is characterized by the presence of two phenyl groups attached to a hexene-diyne backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-E-1,6-Diphenyl-3-hexene-1,5-diyne typically involves the coupling of phenylacetylene derivatives under specific reaction conditions. One common method is the palladium-catalyzed cross-coupling reaction, which involves the use of palladium catalysts, ligands, and base in an inert atmosphere. The reaction is carried out at elevated temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: trans-E-1,6-Diphenyl-3-hexene-1,5-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of saturated hydrocarbons.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, elevated pressure.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), Lewis acids (aluminum chloride).
Major Products Formed:
Oxidation: Diketone derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-E-1,6-Diphenyl-3-hexene-1,5-diyne is used as a building block in organic synthesis
Biology: The compound’s ability to undergo various chemical reactions makes it a valuable tool in biochemical studies. It can be used to modify biomolecules and study their interactions and functions.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound. Its derivatives may exhibit biological activity and could be investigated for therapeutic uses.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and electronic components. Its unique properties make it suitable for applications in optoelectronics and photonics.
Wirkmechanismus
The mechanism of action of trans-E-1,6-Diphenyl-3-hexene-1,5-diyne involves its interaction with molecular targets through various chemical reactions. The compound’s ability to undergo oxidation, reduction, and substitution reactions allows it to modify other molecules and influence their properties. The specific pathways and targets depend on the context of its application, such as in biochemical studies or material synthesis.
Vergleich Mit ähnlichen Verbindungen
1,6-Diphenyl-1,3,5-hexatriene: Similar structure but with a different arrangement of double bonds.
1,6-Diphenyl-3-hexene-1,5-diyne: Similar backbone but different stereochemistry.
1,6-Diphenyl-1,3-hexadiene: Similar phenyl groups but different carbon chain structure.
Uniqueness: trans-E-1,6-Diphenyl-3-hexene-1,5-diyne stands out due to its specific stereochemistry and the presence of both phenyl and diyne groups
Eigenschaften
CAS-Nummer |
13305-02-7 |
|---|---|
Molekularformel |
C18H12 |
Molekulargewicht |
228.3 g/mol |
IUPAC-Name |
[(E)-6-phenylhex-3-en-1,5-diynyl]benzene |
InChI |
InChI=1S/C18H12/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h1-4,7-10,13-16H/b2-1+ |
InChI-Schlüssel |
ZZOLVPYFGLQRQS-OWOJBTEDSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C#C/C=C/C#CC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC=CC#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



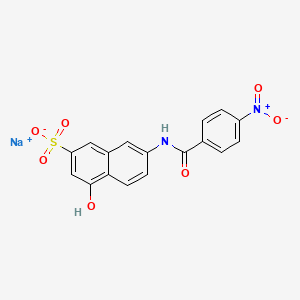

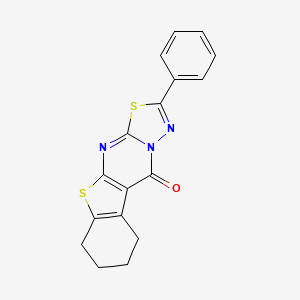
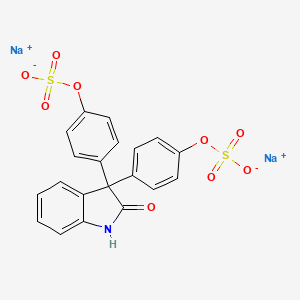
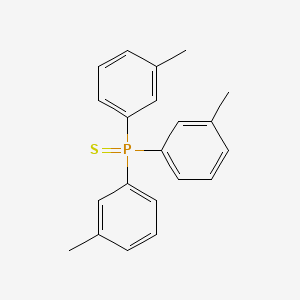
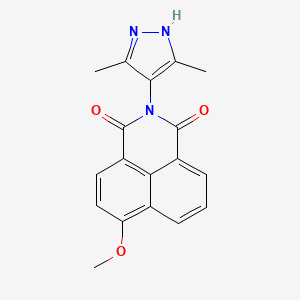


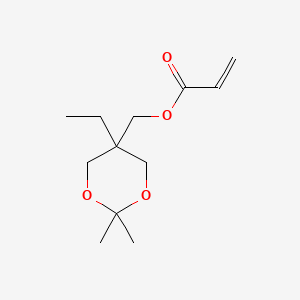
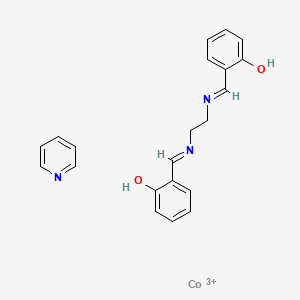
![3,3-dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(11),4(12),5,7,9-pentaene-7-sulfonic acid](/img/structure/B12688778.png)
